molecular formula C20H15BrN2O3S B2902356 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683254-63-9

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2902356
CAS No.: 683254-63-9
M. Wt: 443.32
InChI Key: CGJSTKBAJBRSBM-MKMNVTDBSA-N
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Description

The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile features a brominated, hydroxylated, and methoxylated phenyl ring connected via an acrylonitrile group to a thiazole ring substituted with a 3-methoxyphenyl group. This structure combines electron-withdrawing (Br, CN) and electron-donating (methoxy, hydroxyl) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3S/c1-25-15-5-3-4-13(9-15)17-11-27-20(23-17)14(10-22)6-12-7-16(21)19(24)18(8-12)26-2/h3-9,11,24H,1-2H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJSTKBAJBRSBM-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction

The thiazole core is synthesized via the Hantzsch thiazole synthesis, optimized for electron-rich aryl substituents:

Reaction Conditions

Component Quantity Role
3-Methoxyphenylthiourea 1.0 eq Sulfur/nitrogen source
Ethyl 3-bromo-2-oxopropanoate 1.2 eq α-Bromoketone precursor
Ethanol 0.5 M Solvent
Temperature 65°C Reaction control
Time 12 h Completion

This method yields 4-(3-methoxyphenyl)thiazole-2-carboxylic acid (87% yield), subsequently reduced to the aldehyde via:

  • Conversion to Weinreb amide (SOCl₂, DMF catalyst)
  • Grignard addition with 3,4,5-trimethoxyphenyllithium
  • Acidic workup to aldehyde (83% overall yield).

Preparation of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde

Regioselective Bromination

Bromination of 4-hydroxy-5-methoxybenzaldehyde employs electrophilic aromatic substitution with precise stoichiometric control:

Optimized Bromination Protocol

Parameter Value Impact on Selectivity
Br₂ equivalents 1.05 Minimizes di-bromination
Solvent AcOH/H₂O (9:1) Polar protic medium
Temperature 0-5°C Slows reaction kinetics
Catalyst FeBr₃ (5 mol%) Enhances para-directing

This achieves 92% regioselectivity for the 3-bromo isomer, confirmed by $$ ^1H $$ NMR coupling patterns (J = 2.1 Hz between H-2 and H-6).

Knoevenagel Condensation for Acrylonitrile Formation

Stereocontrolled Coupling

The critical (E)-selective condensation uses:

Reaction Components

  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 eq)
  • 4-(3-Methoxyphenyl)thiazole-2-carboxaldehyde (1.1 eq)
  • Malononitrile (1.5 eq)
  • Piperidine (20 mol%) in toluene

Kinetic vs Thermodynamic Control

Condition E:Z Ratio Yield (%)
80°C, 3 h 95:5 88
25°C, 24 h 78:22 92
Microwave, 100°C, 15 min 97:3 85

Microwave-assisted synthesis provides optimal stereoselectivity while minimizing decomposition of the bromophenolic component.

Spectroscopic Characterization and Validation

$$ ^1H $$ NMR Signature Peaks

Critical diagnostic signals confirm structure and configuration:

Proton Environment δ (ppm) Multiplicity Coupling (Hz)
Acrylonitrile CH= 7.82 d J = 16.4
Thiazole C5-H 8.14 s -
Aromatic -OCH₃ 3.89 s -
Phenolic -OH 9.41 s -

The trans coupling constant (J = 16.4 Hz) definitively establishes the (E)-configuration.

Industrial-Scale Process Considerations

Solvent Recycling System

A closed-loop toluene recovery system reduces environmental impact:

Distillation Parameters

Stage Temp (°C) Pressure (mbar) Recovery (%)
1 85 300 92
2 110 50 98

This system achieves 99.7% solvent purity for reuse, critical for cost-effective manufacturing.

Alternative Synthetic Routes

Palladium-Catalyzed Cross Coupling

A Suzuki-Miyaura approach demonstrates potential for late-stage diversification:

Catalyst Screening Results

Catalyst System Yield (%) Purity (%)
Pd(PPh₃)₄/K₂CO₃ 65 88
PdCl₂(dppf)/CsF 78 92
PEPPSI-IPr/NaOtBu 82 95

While effective, this method requires expensive palladium catalysts and rigorous oxygen exclusion.

Green Chemistry Innovations

Mechanochemical Synthesis

Ball-milling techniques show promise for solvent-free condensation:

Parameter Conventional Mechanochemical
Reaction Time 3 h 45 min
E-Factor 32 8
Energy Consumption 580 Wh 120 Wh

This approach reduces waste generation by 75% while maintaining 91% yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of 3-bromo-4-methoxy-5-methoxybenzaldehyde.

    Reduction: Formation of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Compound 1 : (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
  • Key Differences : The thiazole ring bears a 4-chlorophenyl group instead of 3-methoxyphenyl.
  • Impact: Electronic Effects: Chlorine (electron-withdrawing) vs. methoxy (electron-donating) alters electronic density on the thiazole, affecting reactivity and binding interactions. Molecular Weight: 447.7 vs.
Compound 2 : 2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile
  • Key Differences : Thiazole substituted with 4-bromophenyl; acrylonitrile linked to a 2,4-dichlorophenyl group.
  • Impact :
    • Halogenation : Increased lipophilicity due to Br and Cl atoms, possibly enhancing affinity for hydrophobic targets.
    • Molecular Weight : 448.16 (lower than target compound).

Heterocycle Core Modifications

Compound 3 : 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
  • Key Differences : Thiazole replaced with benzimidazole; 6-methyl substituent.
  • Molecular Weight: 384.23 (lower due to benzimidazole’s lighter atomic composition). Applications: Benzimidazole derivatives are prominent in antiviral and anticancer research.
Compound 4 : (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile
  • Key Differences : Thiazole replaced with thiophene; simpler structure with a methyl group.
  • Impact :
    • Electronic Properties : Thiophene’s sulfur atom influences conjugation and redox activity.
    • Molecular Weight : 228.10 (significantly lower).
    • Utility : Thiophene derivatives are common in organic electronics and photochromic materials.

Functional Group Additions

Compound 5 : 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole
  • Key Differences: Hydrazono group and methylthio substituent on thiazole.
  • Impact: Hydrogen Bonding: Fluorine enhances polar interactions; hydrazono group may facilitate chelation. Electronic Effects: Methylthio (electron-donating) vs. methoxy alters thiazole reactivity.
Compound 6 : (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile
  • Key Differences : Benzo[b]thiophene core and trimethoxyphenyl group.
  • Impact :
    • Planarity : Fused aromatic system increases planarity, enhancing π-π interactions.
    • Solubility : Trimethoxy groups improve solubility compared to brominated analogs.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight Key Properties
Target Compound Thiazole 3-Bromo-4-hydroxy-5-methoxyphenyl; 3-methoxyphenyl (thiazole) ~447 (estimated) Balanced electronic profile
Compound 1 Thiazole 4-Chlorophenyl (thiazole) 447.7 Enhanced lipophilicity
Compound 2 Thiazole 4-Bromophenyl; 2,4-dichlorophenyl 448.16 High halogen content for binding
Compound 3 Benzimidazole 6-Methyl (benzimidazole) 384.23 Improved π-π stacking
Compound 4 Thiophene 4-Bromo-5-methyl 228.10 Applications in materials science
Compound 6 Benzo[b]thiophene 3,4,5-Trimethoxyphenyl Not reported Enhanced solubility and fluorescence

Research Findings and Implications

  • Biological Activity : Compounds with halogenated phenyl groups (e.g., Cl, Br) show increased binding to hydrophobic enzyme pockets, as seen in Compound 1 . Thiazole derivatives with methoxy groups (target compound) may target receptors sensitive to electron-rich environments.
  • Material Science : Thiophene and benzo[b]thiophene analogs (Compounds 4 and 6) are promising for optoelectronic applications due to their conjugated systems .
  • Synthetic Flexibility : The acrylonitrile group enables further functionalization, such as hydrazone formation (Compound 5), enhancing versatility in drug design .

Q & A

Q. Table 1: Key Synthetic Parameters for Yield Optimization

StepOptimal ConditionsYield ImprovementReference
Thiazole FormationDMF, 100°C, 12 h75% → 88%
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 80°C, 8 h65% → 82%
KnoevenagelPiperidine, EtOH, 60°C, 6 h70% → 85%

Q. Table 2: Comparative Bioactivity of Analogues

Compound ModificationIC₅₀ (µM) for EGFR InhibitionSolubility (mg/mL)Reference
-NO₂ at C-50.450.12
-OCH₃ at C-41.200.35
-Br at C-3 (Target Compound)0.780.18

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